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Compound of Interest

Compound Name: Methyl cyanate

Cat. No.: B1214872

A detailed guide for researchers, scientists, and drug development professionals on the
experimental and computational spectroscopic data of methyl cyanate (CHsOCN), facilitating
its precise identification and characterization.

This guide presents a comprehensive comparison of available experimental and theoretical
spectroscopic data for methyl cyanate. By juxtaposing high-resolution experimental findings
with advanced computational predictions, this document aims to provide a reliable reference for
the structural and vibrational properties of this molecule.

Rotational Spectroscopy: A High-Fidelity Molecular
Fingerprint

Rotational spectroscopy offers an exceptionally precise method for determining molecular
geometry. The rotational constants (A, B, and C) are inversely related to the principal moments
of inertia of the molecule. The excellent agreement between the experimental data from
millimeter-wave and microwave spectroscopy and high-level computational results confirms the
accuracy of the determined molecular structure of methyl cyanate.

Table 1: Comparison of Experimental and Computational Rotational Constants for Methyl
Cyanate (in MHz)
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Experimental Experimental Computational
Parameter (Kolesnikova et al., (Sakaizumi et al., (Dalbouha et al.,
2016)[1][2][3] 1995)[1][4] 2016)[5][6]1[7]
A 38 989.07(20) 39 042.4(8) 39 089.80
B 5 322.25(15) 5 322.88(3) 5314.78
C 4821.31(13) 4 821.33(3) 4816.35

Vibrational Spectroscopy: Probing Molecular Bonds and
Motions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a
unique "“fingerprint" based on the vibrational modes of a molecule's constituent bonds. The
comparison below highlights a strong correlation between the experimentally observed gas-
phase infrared spectrum and the computationally predicted vibrational frequencies, aiding in
the assignment of specific vibrational modes.

Table 2: Comparison of Experimental and Computational Vibrational Frequencies for Methyl

Cyanate (in cm™1)
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Experimental Computational
Assignment Symmetry (Pasinszki and (Dalbouha et al.,
Westwood, 1995)[5] 2016)[5][6][7]

v(CHs) asymm A 3028 3085
v(CHs) asymm A" 2998 3062
v(CHs) symm Al 2960 3000
v(NCO) asymm A 2278 2314
0(CHs) asymm A 1466 1475
0(CHs) asymm A" 1466 1473
0(CHs) symm A 1420 1431
V(NCO) symm A 1198 1205
r(CHs) A 1168 1175
r(CHs) A" 1048 1052
v(C-0) Al 918 925
v(0-C) Al 844 850
O(NCO) A 642 645
O0(NCO) A" 558 560
0(COC) A 294 295
T(CHs) A" 210 215
1(NCO) A" 80 85

Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough review of the current scientific literature indicates a notable absence of published
experimental or computational *H and 3C NMR data for methyl cyanate. Consequently, a
direct comparison for this spectroscopic technique cannot be provided at this time.
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Methodologies
Experimental Protocols

Rotational Spectroscopy (Kolesnikova et al., 2016): The rotational spectrum of methyl
cyanate was measured at room temperature in the millimeter-wave region, spanning 130 to
350 GHz. The observed A-E splitting in the rotational transitions, a consequence of the
internal rotation of the methyl group, was analyzed using the ERHAM program.[1][2][3]

Rotational Spectroscopy (Sakaizumi et al., 1995): The microwave spectrum was recorded in
the 8-40 GHz frequency range with a Stark-modulation microwave spectrometer.[1][4]

Vibrational Spectroscopy (Pasinszki and Westwood, 1995): Methyl cyanate was
synthesized and its gas-phase infrared spectrum was recorded as part of its initial
characterization, which also included Hel photoelectron and photoionization mass
spectroscopy.[5]

Computational Protocols

Dalbouha et al. (2016): The theoretical investigation of methyl cyanate was carried out
using high-level, explicitly correlated coupled cluster methods. The equilibrium geometry and
corresponding rotational constants were determined at the CCSD(T)-F12 level of theory with
an AVTZ-F12 basis set. The anharmonic vibrational frequencies were computed using
second-order perturbation theory (VPT2).[5][6][7]

Visualization of the Comparative Workflow

The diagram below outlines the systematic approach for comparing the experimental and

computational spectroscopic data for methyl cyanate.

Vibrational Spectroscopy
(Infrared)

NMR Spectroscopy
(Not Available)

Geometry Optimization
(CCSD(T)-F12/AVTZ-F12)

=D

NMR Data Comparison
(Not Possible)

Vibrational Frequency
Calculation (VPT2)

Compare Vibrational Frequencies

Rotational Spectroscopy
(Microwave, Millimeter-wave)

Compare Rotational Constants

Rotational Constant
Calculation

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5055117/
https://scispace.com/pdf/the-millimeter-wave-spectrum-of-methyl-cyanate-a-laboratory-37erzhl8jn.pdf
https://www.researchgate.net/publication/301798206_The_millimeter_wave_spectrum_of_methyl_cyanate_A_laboratory_study_and_astronomical_search_in_space
https://pmc.ncbi.nlm.nih.gov/articles/PMC5055117/
https://www.scilit.com/publications/3c243c95964cb532d02797facb8128ba
https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://files01.core.ac.uk/download/pdf/84779379.pdf
https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://files01.core.ac.uk/download/pdf/84779379.pdf
https://www.semanticscholar.org/paper/Structural-and-spectroscopic-characterization-of-ab-Dalbouha-Senent/cecf41d2373fae2a282d54d2597a33bff93c4ba2
https://pubmed.ncbi.nlm.nih.gov/27782665/
https://www.benchchem.com/product/b1214872?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for comparing experimental and computational spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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